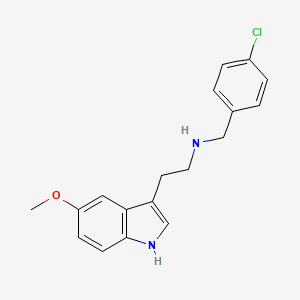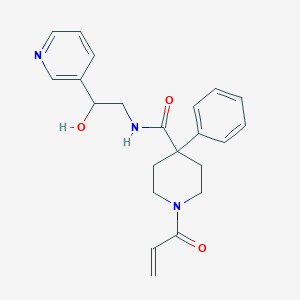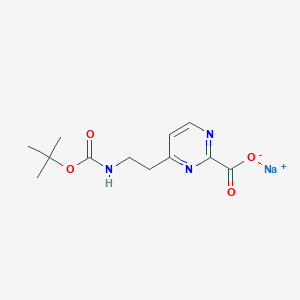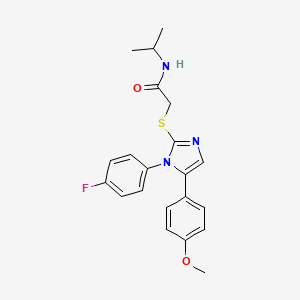
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 25C-NBOMe, and it has been the subject of scientific research due to its potential medical and therapeutic applications. In
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has been the subject of scientific research due to its potential medical and therapeutic applications. It has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is a serotonin receptor. It may also interact with other receptors in the brain, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the amygdala. These effects may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and it can be produced in large quantities. Another advantage is that it has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders and cancer. Another direction is to study its safety and efficacy in humans, which would be necessary for its eventual clinical use. Additionally, further research is needed to fully understand its mechanism of action and its interactions with other receptors in the brain.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine involves several steps. The first step involves the synthesis of 2-(5-methoxy-1H-indol-3-yl)ethanamine, which is then reacted with 4-chlorobenzaldehyde to produce the final product. The synthesis method has been described in detail in scientific literature, and it is a well-established procedure.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-22-16-6-7-18-17(10-16)14(12-21-18)8-9-20-11-13-2-4-15(19)5-3-13/h2-7,10,12,20-21H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHWFERWNDTMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)


![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)


![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)

![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)


![5-({3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2515925.png)
